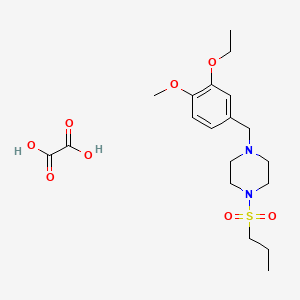
1-(3-ethoxy-4-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Descripción general
Descripción
1-(3-ethoxy-4-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as EMBP and is a piperazine derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of EMBP is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors that are involved in various cellular processes. EMBP has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in inflammation and neurodegeneration. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
EMBP has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases. Additionally, EMBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to exhibit anticancer activity by inducing apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBP has several advantages for use in lab experiments. It is a highly potent and selective compound that exhibits significant activity at low concentrations. Additionally, EMBP is stable and can be easily synthesized in large quantities. However, one limitation of EMBP is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on EMBP. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of EMBP and to identify its molecular targets. Finally, future studies should investigate the safety and efficacy of EMBP in clinical trials to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
EMBP has been extensively studied for its potential applications in various research fields. It has been shown to exhibit significant activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, EMBP has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S.C2H2O4/c1-4-12-24(20,21)19-10-8-18(9-11-19)14-15-6-7-16(22-3)17(13-15)23-5-2;3-1(4)2(5)6/h6-7,13H,4-5,8-12,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPVYTPQFFGRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



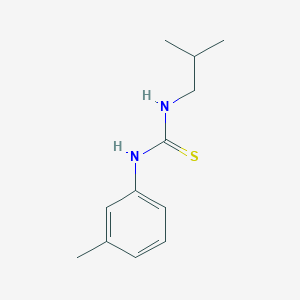
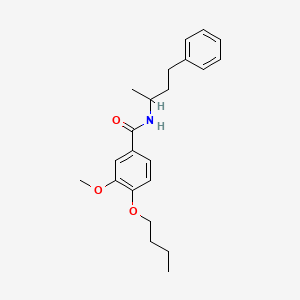
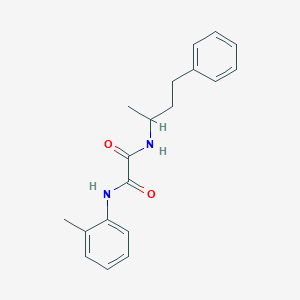
![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)

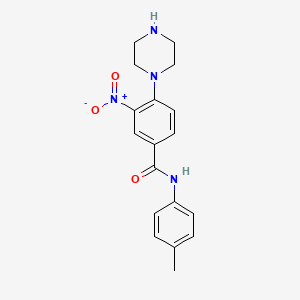
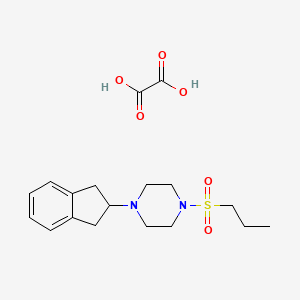
![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)
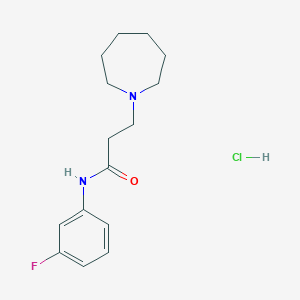
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
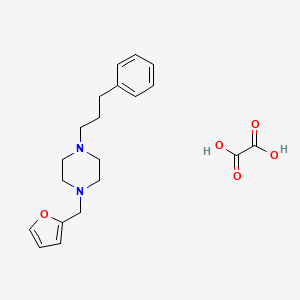
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3941802.png)
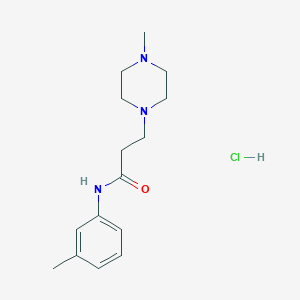
![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)